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Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334 Get Quote

A note on the nomenclature: Initial searches for "ENMD-547" did not yield a therapeutic agent

with a significant clinical development profile. The prefix "ENMD" is associated with CASI

Pharmaceuticals, whose pipeline includes compounds like ENMD-2076. A compound with the

CAS number 644961-61-5 is sold by some chemical suppliers as "ENMD 547" and is described

in early preclinical literature as ENMD-1068, a PAR-2 antagonist with anti-inflammatory

potential. However, its development appears to have been discontinued. Given the extensive

public data available for a similarly named compound, this guide will focus on SAGE-547

(brexanolone), a well-documented therapeutic agent, to fulfill the request for a comprehensive

technical whitepaper.

Executive Summary
Brexanolone, formerly known as SAGE-547, is a proprietary intravenous formulation of

allopregnanolone, a neuroactive steroid that acts as a positive allosteric modulator of the

gamma-aminobutyric acid type A (GABAA) receptor.[1] Developed by Sage Therapeutics, it is

the first and only FDA-approved treatment specifically for postpartum depression (PPD), a

serious and potentially life-threatening mood disorder.[2] Clinical trials have demonstrated its

capacity for rapid and significant reduction in depressive symptoms within a 60-hour infusion

period.[3] This document provides a detailed overview of the therapeutic potential of

brexanolone, including its mechanism of action, clinical trial data, and experimental protocols.
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The pathophysiology of postpartum depression is thought to be linked to the dramatic

fluctuations in reproductive hormones, such as progesterone and its metabolite

allopregnanolone, after childbirth.[1] Allopregnanolone is a potent positive allosteric modulator

of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous

system.[1]

Brexanolone (exogenous allopregnanolone) enhances the inhibitory effects of GABA by binding

to a site on the GABAA receptor distinct from the GABA binding site. This modulation increases

the receptor's sensitivity to GABA, leading to an increased frequency and duration of chloride

channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[4]

This rapid restoration of inhibitory tone is believed to counteract the neuroexcitatory state

associated with PPD.
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Caption: Mechanism of action of Brexanolone at the GABAA receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1671334?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Efficacy
The efficacy of brexanolone for the treatment of postpartum depression has been established

in several randomized, double-blind, placebo-controlled trials.

Phase 2 Clinical Trial Data
A Phase 2 study investigated the use of brexanolone in women with severe postpartum

depression.[3]

Table 1: Key Efficacy Results from Phase 2 Trial[3]

Efficacy Endpoint Brexanolone (n=10) Placebo (n=11) p-value

Mean reduction in

HAM-D score from

baseline at 60h

21.0 (SE 2.9) 8.8 (SE 2.8) 0.0075

Remission at 60h

(HAM-D score ≤7)
70% (7 of 10) 9% (1 of 11)

Phase 3 Clinical Trial Data
Two pivotal Phase 3 studies (Study 202B and Study 202C) further evaluated the efficacy and

safety of different doses of brexanolone in patients with moderate and severe PPD,

respectively.

Table 2: Key Efficacy Results from Phase 3 Trials[2]
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Study
Patient
Population

Endpoint
Brexanolon
e 90 µg/kg/h

Brexanolon
e 60 µg/kg/h

Placebo

Study 202B Severe PPD

Mean change

from baseline

in HAM-D at

60h

-17.7 - -14.0

Study 202C
Moderate

PPD

Mean change

from baseline

in HAM-D at

60h

-14.2 - -12.0

Safety and Tolerability
Across clinical trials, brexanolone was generally well-tolerated. The most common adverse

events were headache, dizziness, and somnolence.[1] Due to the risk of excessive sedation or

sudden loss of consciousness, brexanolone is administered in a healthcare setting where the

patient can be continuously monitored.

Table 3: Common Adverse Events (Phase 2 Trial)[1]

Adverse Event Brexanolone (n=10) Placebo (n=11)

Dizziness 2 3

Somnolence 2 0

Experimental Protocols
Phase 2 Clinical Trial Protocol
The following provides a summary of the methodology used in the Phase 2, double-blind,

randomized, placebo-controlled trial of brexanolone for severe PPD.[3]

Objective: To assess the efficacy, safety, and pharmacokinetics of brexanolone in adult

women with severe postpartum depression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://physiology.arizona.edu/news/2024/new-par2-antagonist-shows-promise-against-asthma
https://physiology.arizona.edu/news/2024/new-par2-antagonist-shows-promise-against-asthma
https://pmc.ncbi.nlm.nih.gov/articles/PMC7695697/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: Female inpatients (≤6 months postpartum) with a diagnosis of severe

PPD, defined by a Hamilton Rating Scale for Depression (HAM-D) total score of ≥26.

Randomization: Patients were randomly assigned in a 1:1 ratio to receive either brexanolone

or placebo.

Intervention: A single, continuous 60-hour intravenous infusion of either brexanolone or a

matching placebo.

Primary Efficacy Endpoint: The change from baseline in the 17-item HAM-D total score at the

60-hour time point.

Follow-up: Patients were monitored for safety and efficacy for a period of 30 days post-

infusion.
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Caption: Workflow for the Phase 2 clinical trial of Brexanolone in PPD.

Conclusion and Future Directions
SAGE-547 (brexanolone) represents a novel and mechanistically distinct therapeutic option for

postpartum depression, offering rapid and significant symptom relief. Its development and

approval mark a significant milestone in women's mental health. Future research may focus on

the development of oral formulations to improve patient access and convenience, as well as

exploring the potential of neuroactive steroids in other mood disorders. The unique, rapid-
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acting profile of brexanolone underscores the therapeutic potential of targeting the GABAergic

system for the treatment of depressive disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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